molecular formula C11H10N4O3 B4744660 1-METHYL-5-[(2-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID

1-METHYL-5-[(2-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4744660
M. Wt: 246.22 g/mol
InChI Key: UTKDJMSVIJEPPE-UHFFFAOYSA-N
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Description

1-METHYL-5-[(2-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-METHYL-5-[(2-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the pyridylamino carbonyl group: This step involves the reaction of the pyrazole intermediate with a pyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-METHYL-5-[(2-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridylamino group can be replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-METHYL-5-[(2-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-METHYL-5-[(2-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

1-METHYL-5-[(2-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other similar compounds, such as:

    1-Methyl-3-(2-pyridylamino)carbonyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the methyl group, which can lead to different chemical and biological properties.

    1-Methyl-5-(2-pyridylamino)carbonyl-1H-pyrazole-3-carboxylic acid: This compound has the carboxylic acid group at a different position, affecting its reactivity and applications.

    1-Methyl-5-(2-pyridylamino)carbonyl-1H-pyrazole-4-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-methyl-5-(pyridin-2-ylcarbamoyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-15-9(7(6-13-15)11(17)18)10(16)14-8-4-2-3-5-12-8/h2-6H,1H3,(H,17,18)(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKDJMSVIJEPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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